(3-Amino-5-chlorophenyl)methanol
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Overview
Description
(3-Amino-5-chlorophenyl)methanol is an organic compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . It is also known by other names such as 5-amino-3-chlorobenzyl alcohol and 3-amino-5-chlorobenzenemethanol . This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-chlorophenyl)methanol typically involves the reduction of 3-amino-5-chlorobenzaldehyde. One common method is the reduction using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the desired yield and purity. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-chlorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Amino-5-chlorobenzaldehyde or 3-Amino-5-chlorobenzoic acid.
Reduction: 3-Amino-5-chlorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-5-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Amino-5-chlorophenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
3-Amino-5-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Amino-5-chlorobenzylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(3-Amino-5-chlorophenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
(3-amino-5-chlorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTKFWIYCRWWJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697419 |
Source
|
Record name | (3-Amino-5-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79944-63-1 |
Source
|
Record name | (3-Amino-5-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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